molecular formula C10H10N2OS B13535456 3-(4-(Methylthio)phenyl)isoxazol-5-amine

3-(4-(Methylthio)phenyl)isoxazol-5-amine

Cat. No.: B13535456
M. Wt: 206.27 g/mol
InChI Key: XOEYAWYALXHARV-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)isoxazol-5-amine is a chemical compound with the molecular formula C10H10N2OS. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

The synthesis of 3-(4-(Methylthio)phenyl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization to form the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(4-(Methylthio)phenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-(Methylthio)phenyl)isoxazol-5-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

3-(4-(Methylthio)phenyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,11H2,1H3

InChI Key

XOEYAWYALXHARV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=C2)N

Origin of Product

United States

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